molecular formula C24H32ClN7O5 B15126069 [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride

[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride

Cat. No.: B15126069
M. Wt: 534.0 g/mol
InChI Key: DFDPBEQMMOYQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS 604992, also known as EX-1314, is a selective, orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR). It demonstrates high-affinity binding (K_i = 2.3 nM) and potent functional activity (EC_50 = 0.4 nM).

Preparation Methods

The synthesis of BMS 604992 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is available in different forms, such as the free base and dihydrochloride salt .

Chemical Reactions Analysis

BMS 604992 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS 604992 has a wide range of scientific research applications, including:

Mechanism of Action

BMS 604992 exerts its effects by binding to the growth hormone secretagogue receptor (GHSR), a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation stimulates food intake, gastric emptying, small intestinal transit, and fecal output. The molecular targets and pathways involved include the ghrelin receptor and associated signaling pathways .

Comparison with Similar Compounds

BMS 604992 is unique in its high-affinity binding and potent functional activity for the growth hormone secretagogue receptor. Similar compounds include:

    MK-677: Another GHSR agonist with similar effects on food intake and growth hormone release.

    GHRP-6: A peptide agonist of the GHSR with comparable biological activities.

    GHRP-2: Another peptide agonist with similar properties and applications.

BMS 604992 stands out due to its selective and orally active nature, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C24H32ClN7O5

Molecular Weight

534.0 g/mol

IUPAC Name

[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C24H31N7O5.ClH/c1-24(2,26)22(33)27-18(15-35-13-16-8-5-4-6-9-16)21-29-28-20-11-7-10-17(31(20)21)14-36-23(34)30(3)12-19(25)32;/h4-11,18H,12-15,26H2,1-3H3,(H2,25,32)(H,27,33);1H

InChI Key

DFDPBEQMMOYQHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl

Origin of Product

United States

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